N-(3-Fluorobenzyl)-3-methylbenzylamine N-(3-Fluorobenzyl)-3-methylbenzylamine
Brand Name: Vulcanchem
CAS No.: 1042542-44-8
VCID: VC8365648
InChI: InChI=1S/C15H16FN/c1-12-4-2-5-13(8-12)10-17-11-14-6-3-7-15(16)9-14/h2-9,17H,10-11H2,1H3
SMILES: CC1=CC(=CC=C1)CNCC2=CC(=CC=C2)F
Molecular Formula: C15H16FN
Molecular Weight: 229.29 g/mol

N-(3-Fluorobenzyl)-3-methylbenzylamine

CAS No.: 1042542-44-8

Cat. No.: VC8365648

Molecular Formula: C15H16FN

Molecular Weight: 229.29 g/mol

* For research use only. Not for human or veterinary use.

N-(3-Fluorobenzyl)-3-methylbenzylamine - 1042542-44-8

Specification

CAS No. 1042542-44-8
Molecular Formula C15H16FN
Molecular Weight 229.29 g/mol
IUPAC Name 1-(3-fluorophenyl)-N-[(3-methylphenyl)methyl]methanamine
Standard InChI InChI=1S/C15H16FN/c1-12-4-2-5-13(8-12)10-17-11-14-6-3-7-15(16)9-14/h2-9,17H,10-11H2,1H3
Standard InChI Key SNDAHDOJRSPFIN-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)CNCC2=CC(=CC=C2)F
Canonical SMILES CC1=CC(=CC=C1)CNCC2=CC(=CC=C2)F

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

N-(3-Fluorobenzyl)-2-methylbenzylamine belongs to the class of substituted benzylamines. Its IUPAC name, 1-(3-fluorophenyl)-N-[(2-methylphenyl)methyl]methanamine, reflects its bifunctional aromatic structure. Key properties include:

PropertyValueSource
Molecular FormulaC15H16FN\text{C}_{15}\text{H}_{16}\text{FN}
Molecular Weight229.29 g/mol
Exact Mass229.127 g/mol
LogP (Octanol-Water)3.81
Topological Polar Surface Area12.03 Ų

The compound’s SMILES notation (CC1=CC=CC=C1CNCC2=CC(=CC=C2)F\text{CC1=CC=CC=C1CNCC2=CC(=CC=C2)F}) and InChIKey (JJWCQOAYIPNKPL-UHFFFAOYSA-N) provide unambiguous structural identifiers. The fluorine atom at the meta position on the benzyl group and the methyl group at the ortho position on the second benzyl ring influence electronic distribution and steric interactions, which are critical for reactivity and biological interactions.

Spectroscopic and Physicochemical Data

While experimental data on boiling/melting points and density are unavailable, the compound’s logP value (3.81) suggests moderate lipophilicity, favoring membrane permeability in biological systems . The low polar surface area (12.03 Ų) further supports potential blood-brain barrier penetration . Comparative analysis with 3-fluoro-N-methylbenzylamine (CAS 90389-84-7), a simpler analog, reveals distinct differences:

PropertyN-(3-Fluorobenzyl)-2-Methylbenzylamine3-Fluoro-N-Methylbenzylamine
Molecular FormulaC15H16FN\text{C}_{15}\text{H}_{16}\text{FN}C8H10FN\text{C}_8\text{H}_{10}\text{FN}
Molecular Weight229.29 g/mol139.17 g/mol
Boiling PointNot reported183–184°C
DensityNot reported1.015 g/mL

The larger molecular weight and extended aromatic system of N-(3-fluorobenzyl)-2-methylbenzylamine likely enhance binding to hydrophobic pockets in proteins compared to its smaller analog .

Synthesis and Reaction Pathways

Primary Synthesis Route

The compound is synthesized via a two-step reductive amination process:

  • Aldol-Cannizzaro Reaction: 3-Fluorobenzyl chloride reacts with 2-methylbenzylamine in the presence of a base (e.g., K2_2CO3_3) to form a Schiff base intermediate.

  • Reduction: The intermediate is reduced using NaBH4_4 under mild conditions, yielding the final amine product with high regioselectivity.

This method achieves yields >70% and avoids harsh conditions that could degrade the fluorine substituent.

Applications in Medicinal Chemistry

Structure-Activity Relationships (SAR)

  • Fluorine Position: Meta-fluorine (as in this compound) may reduce steric hindrance compared to para-substituted analogs, improving target engagement .

  • Methyl Group: The ortho-methyl group on the benzyl ring increases hydrophobicity, potentially enhancing blood-brain barrier penetration.

Role in Organic Synthesis

Building Block for Complex Molecules

The compound serves as a precursor for:

  • Heterocycles: Cyclization with thioureas forms benzothiazoles, valuable in materials science.

  • Chiral Ligands: Coordination with transition metals (e.g., Pd, Cu) generates catalysts for asymmetric hydrogenation.

Comparison with Non-Fluorinated Analogs

Fluorine’s electronegativity increases the compound’s stability against oxidative degradation compared to non-fluorinated benzylamines.

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